3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide
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Overview
Description
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, a benzimidazole moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide typically involves multi-step organic reactions. The starting materials often include 7-methoxy-4-methylcoumarin and 1-methyl-1H-benzimidazole. The synthetic route may involve the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety is introduced through a nucleophilic substitution reaction, where the benzimidazole reacts with an appropriate electrophile.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core and benzimidazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methylcoumarin: A simpler compound with a similar chromen-2-one core.
1-methyl-1H-benzimidazole: A compound with a similar benzimidazole moiety.
Coumarin derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide is unique due to the combination of the chromen-2-one core, benzimidazole moiety, and propanamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H27N3O4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C25H27N3O4/c1-16-13-25(30)32-22-15-21(31-3)17(14-18(16)22)10-11-24(29)26-12-6-9-23-27-19-7-4-5-8-20(19)28(23)2/h4-5,7-8,13-15H,6,9-12H2,1-3H3,(H,26,29) |
InChI Key |
JJNLRWGCICCTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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